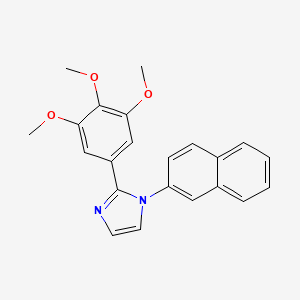
1-(2-Naphthyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Naphthyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a naphthyl group and a trimethoxyphenyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves the condensation of 2-naphthylamine with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazole ring. Commonly used acid catalysts include hydrochloric acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Naphthyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthyl alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1-(2-Naphthyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(2-Naphthyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, its anticancer activity is attributed to its ability to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. The compound’s photophysical properties are due to its ability to absorb and emit light, making it useful as a fluorescent probe.
類似化合物との比較
Similar Compounds
1-(2-Naphthyl)-2-phenyl-1H-imidazole: Lacks the trimethoxy groups, resulting in different chemical reactivity and biological activity.
1-(2-Naphthyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole: Contains fewer methoxy groups, which may affect its solubility and interaction with molecular targets.
Uniqueness
1-(2-Naphthyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a fluorescent probe and its ability to interact with specific biological targets.
特性
CAS番号 |
882971-13-3 |
|---|---|
分子式 |
C22H20N2O3 |
分子量 |
360.4 g/mol |
IUPAC名 |
1-naphthalen-2-yl-2-(3,4,5-trimethoxyphenyl)imidazole |
InChI |
InChI=1S/C22H20N2O3/c1-25-19-13-17(14-20(26-2)21(19)27-3)22-23-10-11-24(22)18-9-8-15-6-4-5-7-16(15)12-18/h4-14H,1-3H3 |
InChIキー |
QHLHXSSILZPKFF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CN2C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


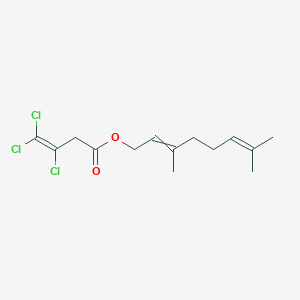
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
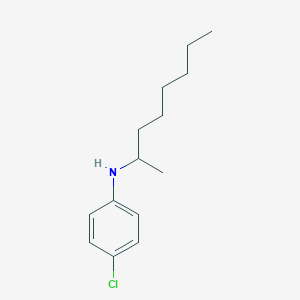
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
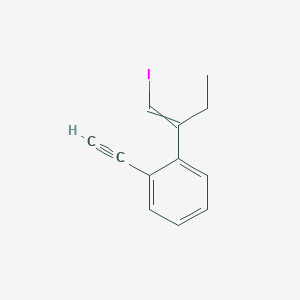
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
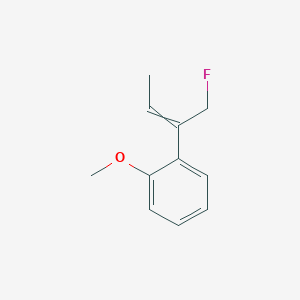


![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)

![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
